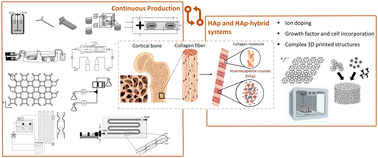Tackling current production of HAp and HAp-driven biomaterials
Materials Advances Pub Date: 2023-09-20 DOI: 10.1039/D3MA00363A
Abstract
Hydroxyapatite (HAp)-based biomaterials are well-established for biomedical applications due to their extensive research work and clinical track record. Recent efforts have been focusing on the development of enhanced HAp systems, through combination with other materials, growth factors, and cells. However, manufacturing reproducible materials and process scalability are still major challenges. 3D printing emerged in the last decade as a technology that allows obtaining complex structures, using HAp as a core material or by incorporating it in other organic or inorganic matrices to obtain high resolution and on-demand production. While this approach has potential, there are limitations associated with the HAp characteristics (such as particle size distribution, size, crystallinity and morphology) used during printing that need to be overcome. In this context, manufacturing high volumes of HAp with uniform properties can be achieved using continuous production, which allows for the development of highly tailored materials that can be used for 3D-printing. This review discusses the latest trends in HAp production-derived performance materials. Moreover, it fills the gap in current papers by exploring the steps required for research–clinical–industry transitions.


Recommended Literature
- [1] Non-catalyzed and Pt/γ-Al2O3-catalyzed hydrothermal cellulose dissolution–conversion: influence of the reaction parameters and analysis of the unreacted cellulose
- [2] In vivo MRI tracking and therapeutic efficacy of transplanted mesenchymal stem cells labeled with ferrimagnetic vortex iron oxide nanorings for liver fibrosis repair†
- [3] Temperature- and pressure-dependent studies of niccolite-type formate frameworks of [NH3(CH2)4NH3][M2(HCOO)6] (M = Zn, Co, Fe)†
- [4] Building block ligands for new molecular conductors: homobimetallic tetrathiafulvalene tetrathiolates and metal diselenolenes and ditellurolenes
- [5] Direct synthesis of ultrathin FER zeolite nanosheets via a dual-template approach†
- [6] A high-throughput metabolomic approach to explore the regulatory effect of mangiferin on metabolic network disturbances of hyperlipidemia rats†
- [7] Back cover
- [8] Molecular and electronic structure of an azidocobalt(iii) complex derived from X-ray crystallography, linear spectroscopy and quantum chemical calculations†
- [9] Applications of magnetic and electromagnetic forces in micro-analytical systems
- [10] Tween20 surfactant effect on the electrocatalytic performance of porous carbon micro-spheres supported MnO2

Journal Name:Materials Advances
Research Products
-
CAS no.: 174064-00-7
-
CAS no.: 10403-00-6
-
CAS no.: 108694-93-5









